N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced by reacting the thiadiazole intermediate with 2-(propan-2-yloxy)benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole derivatives.
Medicine: Potential use as a drug candidate due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the propan-2-yloxy group.
2-(propan-2-yloxy)benzamide: Lacks the thiadiazole ring.
5-methyl-1,3,4-thiadiazole-2-amine: Contains an amine group instead of the benzamide moiety.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide is unique due to the presence of both the thiadiazole ring and the propan-2-yloxybenzamide moiety. This combination may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
2680534-66-9 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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